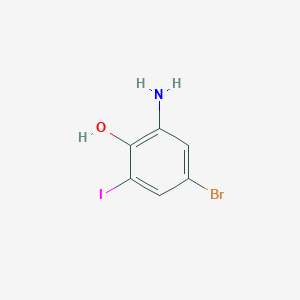
2-Amino-4-bromo-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of 2-Aminophenol, where bromine and iodine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various aminophenol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-bromo-6-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-iodophenol involves its interaction with various molecular targets. The presence of halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecules.
Comparison with Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-6-bromo-4-iodophenol
- 2-Amino-4-chloro-6-iodophenol
Comparison: 2-Amino-4-bromo-6-iodophenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with other molecules, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
2-amino-4-bromo-6-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRUSJWMKYYFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)
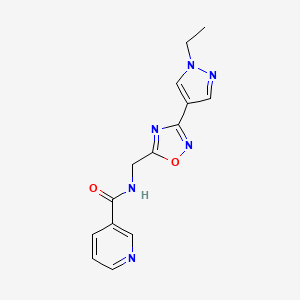
![Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate](/img/structure/B2815995.png)
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)
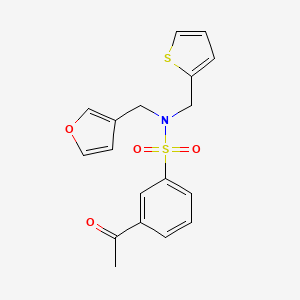
![ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2816000.png)
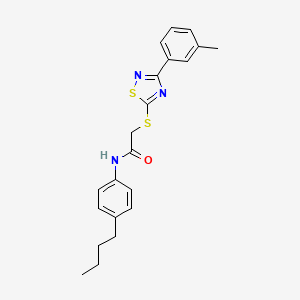
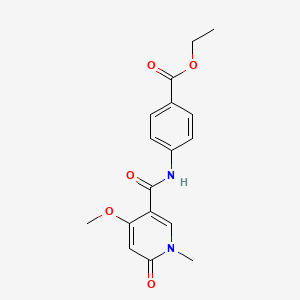
![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)
![4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine](/img/structure/B2816006.png)
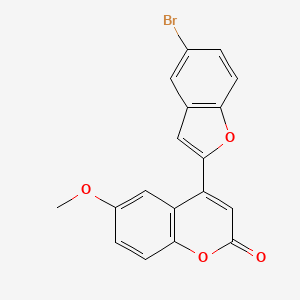
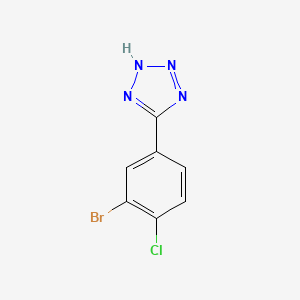
![5-{[(6-chloropyridazin-3-yl)methyl]sulfanyl}-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B2816013.png)
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)
